molecular formula C10H18O4 B1594483 Diisobutyl oxalate CAS No. 2050-61-5

Diisobutyl oxalate

Cat. No. B1594483
CAS RN: 2050-61-5
M. Wt: 202.25 g/mol
InChI Key: GJRRTUSXQPXVES-UHFFFAOYSA-N
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Description

Diisobutyl oxalate is a chemical compound with the formula C10H18O4 . It is also known by other names such as Oxalic acid, diisobutyl ester . The molecular weight of Diisobutyl oxalate is 202.2475 .


Synthesis Analysis

The synthesis of monoalkyl oxalates, which could include diisobutyl oxalate, can be achieved under green conditions . The process involves the monohydrolysis of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .


Molecular Structure Analysis

The molecular structure of Diisobutyl oxalate is represented by the InChI string: InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Diisobutyl oxalate has a molecular weight of 202.25 . The critical pressure (Pc) is 2333.78 kPa and the critical temperature (Tc) is 766.72 K . The normal boiling point temperature (Tboil) is 579.90 K .

Scientific Research Applications

Oxalate Synthesis in Fungi

A study by Zhuang et al. (2015) explored oxalate synthesis in the wood-decaying fungus Gloeophyllum trabeum. Using 13C metabolic flux analysis, they identified the key enzymes contributing to oxalate synthesis under varying nitrogen conditions. This research provides insights into fungal metabolism and potential applications in environmental biotechnology and bioremediation (Zhuang et al., 2015).

Catalytic Synthesis and Applications

Ji-zhong (2004) investigated the synthesis of dibutyl oxalate using stannic chloride as a catalyst. This process demonstrated the potential for efficient production of oxalate esters, which are valuable in various chemical industries, highlighting a practical application of diisobutyl oxalate in synthesis processes (Li Ji-zhong, 2004).

Environmental and Biodegradation Studies

A study by Gadd et al. (2014) highlighted the significance of oxalate production in fungi, particularly in geomycology, biodeterioration, and bioremediation. They emphasized the role of oxalate in metal and mineral transformations, which is crucial in environmental biotechnology applications (Gadd et al., 2014).

Biomedical Applications

In the biomedical field, Hong et al. (2011) explored the use of polyoxalate and copolyoxalate particles for drug delivery. They discussed the synthesis and properties of these oxalate-based polymers, which are biocompatible and biodegradable, making them suitable for drug-delivery systems in treating inflammatory diseases (Hong et al., 2011).

Analytical Chemistry Applications

Kawamura et al. (2010) conducted an intercomparison study of measuring oxalic acid in aerosols using gas chromatography and ion chromatography. This research is relevant to atmospheric sciences and environmental monitoring, demonstrating the analytical applications of oxalate in studying air quality (Kawamura et al., 2010).

Safety And Hazards

Diisobutyl oxalate may cause serious eye damage, respiratory irritation, allergic skin reaction, and skin irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

bis(2-methylpropyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRRTUSXQPXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290220
Record name diisobutyl oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutyl oxalate

CAS RN

2050-61-5
Record name NSC67394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diisobutyl oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AT Nielsen - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
… 1,2-Bis(hydrazino)ethane (4) and diisobutyl oxalate in refluxing dimethylformamidc gave ] ,4-diamino-2,3-diketopiperazine (11) rather than 3,4-diketoperhydro-l,2,5,6-letrazocine (12). …
Number of citations: 5 onlinelibrary.wiley.com
II Lapkin, YP Dormidontov - Chemistry of Heterocyclic Compounds, 1967 - Springer
Investigation of the thermal stability of halogenometalalkoxides obtained by reacting Grignard compounds with esters of oxalic acid and containing an indolyl group, is continued. …
Number of citations: 1 link.springer.com
D Othmer, D Zudkevitch - Industrial & Engineering Chemistry, 1959 - ACS Publications
T jatf. nt heats of vaporization oi liquids are essential in calculations, derivations, and other theoretical func-tions, also in engineering design prob-lems in heat transfer, evaporation, dis-…
Number of citations: 19 pubs.acs.org
C Healy - 2004 - doras.dcu.ie
… His first attempt described the reaction of 1,2bis(hydrazino)ethane (53) and diisobutyl oxalate in refluxing dimethylformamide which gave 1,4, diamino-2,3-diketonepiperazine (54) …
Number of citations: 0 doras.dcu.ie
T Thiemann - Open Chemistry Journal, 2021 - benthamopen.com
… Anhui Nongye Kexue, 2015, 43, 81-83.], often hand-in-hand with alkanedioates such as diisobutyl oxalate (51) and diisobutyl succinate (52) in addition to siloxanes such as …
Number of citations: 22 benthamopen.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
158 Dihydroxyethyl Lauramine Oxide Tensid. Wirkung: Schaumbildend, antistatisch, emulsionsstabilisierend. Tensid. Wirkung: Antis Page 1 D 158 Dihydroxyethyl Lauramine Oxide …
Number of citations: 2 link.springer.com
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor Pressure and …, 2000 - Springer
This document is part of Subvolume B ‘Vapor Pressure and Antoine Constants for Oxygen Containing Organic Compounds’ of Volume 20 ‘Vapor Pressure of Chemicals’ of Landolt-…
Number of citations: 0 link.springer.com
B Limonen, G Elemen, C Geranylazetat, W Möhre - Springer
Methode: 1. Haare einmal waschen, dabei die Kopfhaut nicht massieren. 2. Die Haare auf Wickler drehen (Der Lockenwickler bestimmt die gewünschte Form der Welle). 3. Das …
Number of citations: 2 link.springer.com
DI Haarkonditionierungsmittel - 2020 - Springer
D | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Springer Lexikon Kosmetik und Körperpflege pp 139–175…
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
158 Dihydroxyethyl Lauramine Oxide Tensid. Wirkung: Schaumbildend, antistatisch, emulsionsstabilisierend. Tensid. Wirkung: Antis Page 1 D 158 Dihydroxyethyl Lauramine Oxide …
Number of citations: 0 link.springer.com

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